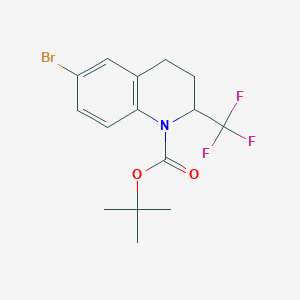
tert-Butyl 6-bromo-2-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 6-bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a trifluoromethyl group attached to a tetrahydroquinoline core. The carboxylate group further adds to its chemical diversity, making it a compound of interest in various fields of research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like tert-butyl 6-bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 6-bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 6-bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl 6-bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. The overall mechanism may involve modulation of enzyme activity or receptor binding, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 6-bromo-2-(trifluoromethyl)pyridin-3-ylcarbamate: Similar in structure but with a pyridine ring instead of a quinoline ring.
Tert-butyl 6-bromo-2-(trifluoromethyl)indole-3-carboxylate: Contains an indole ring, offering different biological activities.
Uniqueness
Tert-butyl 6-bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate is unique due to its tetrahydroquinoline core, which provides a distinct set of chemical and biological properties compared to other similar compounds
Eigenschaften
Molekularformel |
C15H17BrF3NO2 |
|---|---|
Molekulargewicht |
380.20 g/mol |
IUPAC-Name |
tert-butyl 6-bromo-2-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C15H17BrF3NO2/c1-14(2,3)22-13(21)20-11-6-5-10(16)8-9(11)4-7-12(20)15(17,18)19/h5-6,8,12H,4,7H2,1-3H3 |
InChI-Schlüssel |
SKNPFTPMKGRAEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C(CCC2=C1C=CC(=C2)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















